

physical and chemical properties of 2-Amino-4,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-4,5-dichlorobenzoic acid

Cat. No.: B3016094

[Get Quote](#)

An In-depth Technical Guide on 2-Amino-4,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring both an amino and a carboxylic acid group on a dichlorinated benzene ring, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and established applications, offering valuable insights for professionals engaged in drug discovery and organic synthesis.

Physicochemical Properties

The physical characteristics of **2-Amino-4,5-dichlorobenzoic acid** are fundamental to its handling, formulation, and behavior in various experimental settings. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	[1][2]
Molecular Weight	206.03 g/mol	[1][2]
Appearance	White to off-white or light yellow crystalline powder	[1][2][3]
Melting Point	213-214 °C	[1]
Boiling Point (Predicted)	380.5 ± 42.0 °C at 760 mmHg	[1]
Density (Predicted)	1.607 ± 0.06 g/cm ³	[1]
Solubility	Soluble in organic solvents like ether and alcohols.	[1][3]
Purity	Typically ≥97% or ≥98% (HPLC)	[2]
Storage Temperature	4°C, protect from light.	

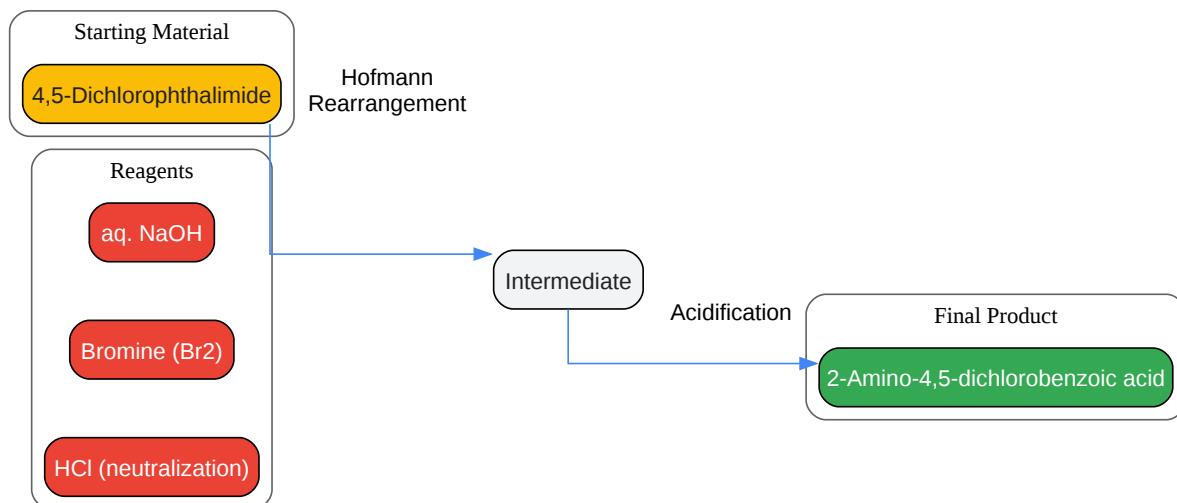
The compound's solid, crystalline nature and relatively high melting point are indicative of strong intermolecular forces within its crystal lattice. Its solubility in organic solvents is a key consideration for its use in organic synthesis and purification processes.

Chemical Identity and Structure

A precise understanding of the chemical identity of **2-Amino-4,5-dichlorobenzoic acid** is crucial for its application and for interpreting experimental data.

- CAS Number: 20776-61-8[1][2]
- Synonyms: Benzoic acid, 2-amino-4,5-dichloro-[4]
- InChI Code: 1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
- InChI Key: MQWFRBVVABTUKS-UHFFFAOYSA-N

The structural arrangement of the amino, carboxyl, and chloro substituents on the benzene ring dictates its chemical reactivity and potential for forming various derivatives.


Reactivity and Chemical Behavior

2-Amino-4,5-dichlorobenzoic acid exhibits reactivity characteristic of its constituent functional groups. The aromatic amine can undergo diazotization, acylation, and alkylation reactions. The carboxylic acid group can be converted to esters, amides, and acid chlorides. The chlorine substituents on the aromatic ring are generally unreactive under standard conditions but can influence the regioselectivity of further electrophilic aromatic substitution reactions.

A notable application of its reactivity is its use as a catalyst in organic synthesis. For instance, it can catalyze the reaction of aromatic aldehydes with flexible cellulose amides for the synthesis of quinones.[\[1\]](#)[\[3\]](#)

Synthesis Pathway Overview

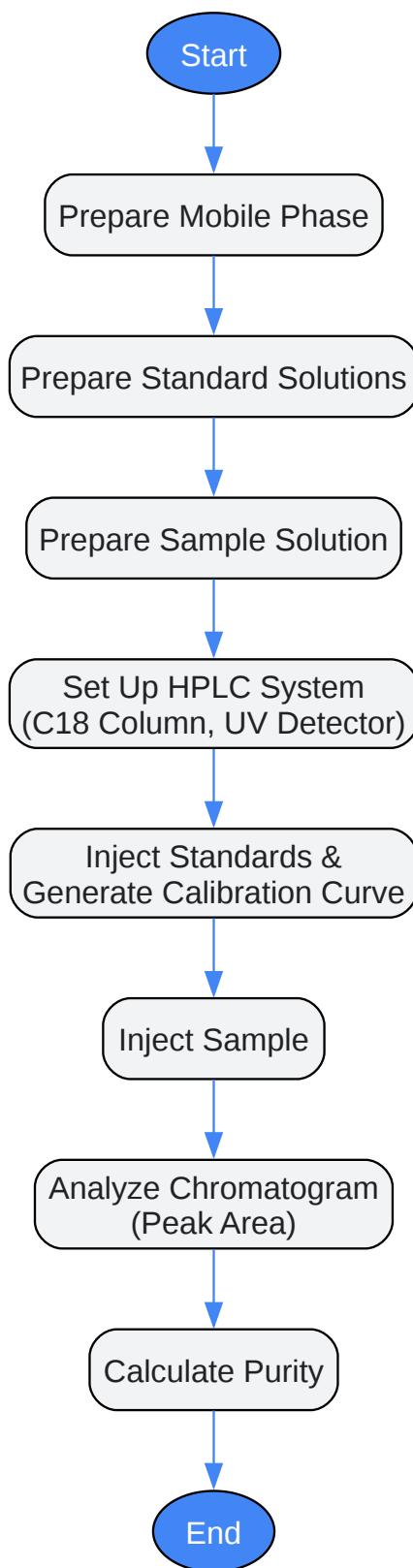
One documented method for the preparation of **2-Amino-4,5-dichlorobenzoic acid** involves the reaction of 4,5-Dichlorophthalimide.[\[5\]](#) This process typically involves a Hofmann rearrangement of the corresponding phthalimide.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2-Amino-4,5-dichlorobenzoic acid**.

Analytical Characterization Protocols

Accurate characterization is paramount in research and drug development. Below are standard protocols for the analysis of **2-Amino-4,5-dichlorobenzoic acid**.


High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is essential for determining the purity of the compound.

Objective: To quantify the purity of a **2-Amino-4,5-dichlorobenzoic acid** sample.

Methodology:

- Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak separation.
- Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of **2-Amino-4,5-dichlorobenzoic acid** and dissolve it in a suitable solvent (e.g., mobile phase) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
- Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used.
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the sample to the calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity analysis.

Spectroscopic Analysis

Spectroscopic techniques are vital for structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the O-H stretch.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Applications in Research and Drug Development

2-Amino-4,5-dichlorobenzoic acid serves as a versatile building block and intermediate in various synthetic applications.

- Pharmaceutical Intermediates: It is used in the preparation of various organic compounds, including those with potential therapeutic applications such as dyes and pharmaceuticals.[\[1\]](#) [\[3\]](#)
- Agrochemicals: This compound is also utilized in the synthesis of pesticides.[\[1\]](#)[\[3\]](#)
- Organic Synthesis: Its role as a catalyst highlights its utility in facilitating specific chemical transformations.[\[1\]](#)[\[3\]](#)

The presence of the amino and carboxylic acid groups, along with the chlorine atoms, provides multiple reaction sites for the construction of more complex molecules, making it a valuable starting material in medicinal chemistry programs.

Safety and Handling

Proper handling of **2-Amino-4,5-dichlorobenzoic acid** is essential in a laboratory setting.

- Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
- Precautions: When handling, it is recommended to use personal protective equipment, including protective glasses, gloves, and a lab coat.[1][3] Work should be conducted in a well-ventilated area to avoid inhalation.[1][3]
- First Aid: In case of contact with skin or eyes, flush with plenty of water.[1][3] If swallowed, rinse the mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. capotchem.com [capotchem.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-AMINO-4,5-DICHLOROBENZOIC ACID | 20776-61-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-4,5-dichlorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3016094#physical-and-chemical-properties-of-2-amino-4-5-dichlorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com